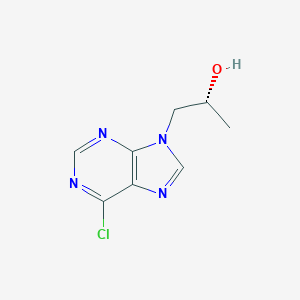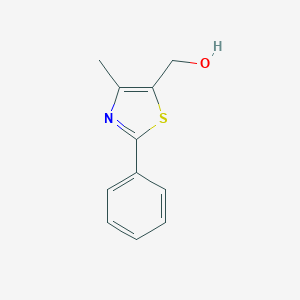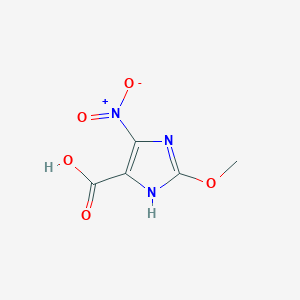
(2R)-1-(6-chloropurin-9-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(6-chloropurin-9-yl)propan-2-ol is a chemical compound that is widely used in scientific research. It is a purine derivative that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in purine metabolism. This leads to a decrease in the levels of purine derivatives, which can have a variety of downstream effects.
Efectos Bioquímicos Y Fisiológicos
((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the replication of certain viruses, including hepatitis C virus and human immunodeficiency virus. It has also been shown to have anticancer effects, both in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol in lab experiments is its specificity. It targets enzymes involved in purine metabolism, making it a useful tool for studying the role of purine derivatives in various physiological processes. However, one limitation is its potential toxicity. High concentrations of ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol can be toxic to cells, making it important to use appropriate concentrations in experiments.
Direcciones Futuras
There are many potential future directions for research involving ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol. One area of interest is its potential as a therapeutic agent for viral infections and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and its effects on purine metabolism. Overall, ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol can be synthesized using a variety of methods. One such method involves the reaction of 6-chloropurine with 2,3-epoxypropanol in the presence of a Lewis acid catalyst. This method has been shown to yield high purity ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol with good yields.
Aplicaciones Científicas De Investigación
((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol has been widely used in scientific research. It has been shown to have antiviral, anticancer, and anti-inflammatory properties. It has also been used as a tool to study the role of purine derivatives in various physiological processes.
Propiedades
IUPAC Name |
(2R)-1-(6-chloropurin-9-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNBNKMMTVWRJO-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C1N=CN=C2Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C1N=CN=C2Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333332 |
Source


|
| Record name | (2R)-1-(6-chloropurin-9-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(6-chloropurin-9-yl)propan-2-ol | |
CAS RN |
180587-74-0 |
Source


|
| Record name | (2R)-1-(6-chloropurin-9-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)
![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)
![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)